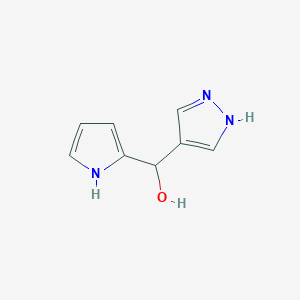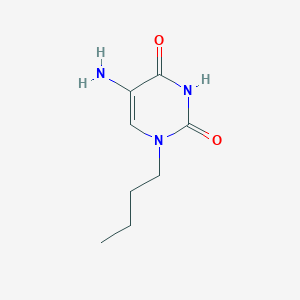
5-Amino-1-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-1-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by a tetrahydropyrimidine ring with an amino group at the 5-position and a butyl group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of butylamine with diethyl malonate, followed by cyclization with urea under acidic or basic conditions. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The compound is typically produced in large reactors, and the product is isolated through filtration and drying processes .
化学反应分析
Types of Reactions
5-Amino-1-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Substituted pyrimidine derivatives.
科学研究应用
5-Amino-1-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 5-Amino-1-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signaling pathways involved in various biological processes. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 6-Amino-1-butyl-5-(cyclopentylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 5-(Aminomethyl)-1-tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Uniqueness
5-Amino-1-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities. This uniqueness makes it a valuable compound for targeted research and development .
属性
分子式 |
C8H13N3O2 |
|---|---|
分子量 |
183.21 g/mol |
IUPAC 名称 |
5-amino-1-butylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H13N3O2/c1-2-3-4-11-5-6(9)7(12)10-8(11)13/h5H,2-4,9H2,1H3,(H,10,12,13) |
InChI 键 |
ADSPYIJHCDJSAH-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C=C(C(=O)NC1=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


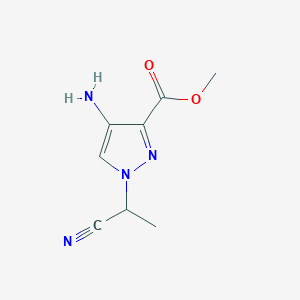
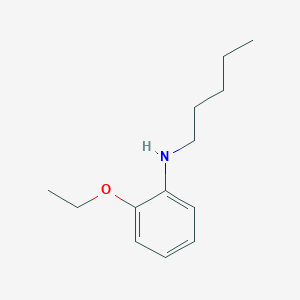
![4-Butyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13066410.png)
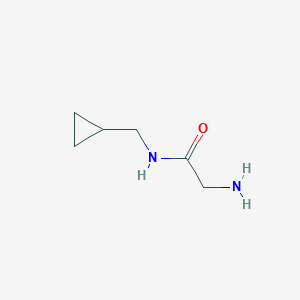
![(1S,2S,6R,7S,9S)-4,4-dimethyl-8-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dioxa-8-azatricyclo[5.2.1.02,6]decane-9-carboxylic acid](/img/structure/B13066430.png)
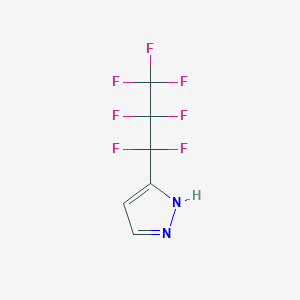
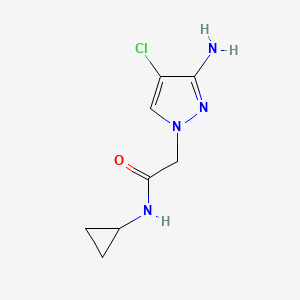
![2,5,7-Trimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13066442.png)
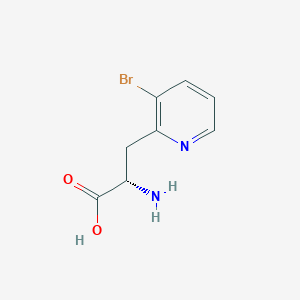
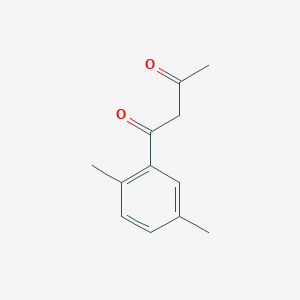
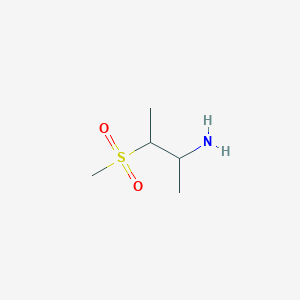
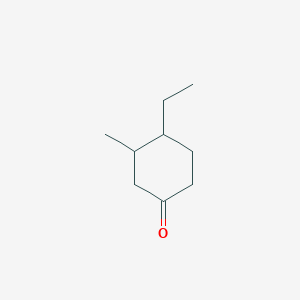
![{6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B13066482.png)
